Physicochemical Differentiation of (6-Amino-1H-purin-2-yl)methanol vs. Adenine: LogP, Polar Surface Area, and Hydrogen-Bonding Profile
The introduction of a C2-hydroxymethyl group onto the adenine scaffold produces quantifiable changes across five key physicochemical parameters relevant to solubility, permeability, and target binding. Relative to adenine (6-aminopurine, CAS 73-24-5), (6-amino-1H-purin-2-yl)methanol exhibits an XLogP3-AA of −1.1 (vs. −0.34 for adenine), a decrease of 0.76 log units indicating substantially higher hydrophilicity [1][2]. The topological polar surface area (TPSA) increases from 80.48 Ų to 101 Ų (Δ = +20.5 Ų, +25.5%), the hydrogen bond donor count rises from 2 to 3, the hydrogen bond acceptor count rises from 4 to 5, and the rotatable bond count increases from 0 to 1, while molecular weight increases by 30.1 Da (from 135.05 to 165.15) [1][2]. These differences collectively predict altered aqueous solubility, reduced passive membrane permeability, and an expanded hydrogen-bonding network that can modulate target recognition in structure-based design.
| Evidence Dimension | Physicochemical property panel (XLogP3, TPSA, HBD, HBA, RotB, MW) |
|---|---|
| Target Compound Data | XLogP3 = −1.1; TPSA = 101 Ų; HBD = 3; HBA = 5; RotB = 1; MW = 165.15 Da |
| Comparator Or Baseline | Adenine (CAS 73-24-5): XLogP = −0.34; TPSA = 80.48 Ų; HBD = 2; HBA = 4; RotB = 0; MW = 135.05 Da |
| Quantified Difference | ΔXLogP = −0.76; ΔTPSA = +20.5 Ų (+25.5%); ΔHBD = +1; ΔHBA = +1; ΔRotB = +1; ΔMW = +30.1 Da |
| Conditions | Computed physicochemical property values from PubChem (release 2021.05.07); XLogP3-AA method; TPSA by Cactvs 3.4.8.18 [1][2] |
Why This Matters
The 0.76 logP drop and 25.5% TPSA increase directly impact solubility and permeability, making this compound more suitable for aqueous-phase reactions and less likely to passively cross lipid bilayers than adenine—a critical consideration when selecting a purine scaffold for medicinal chemistry or biochemical probe design.
- [1] PubChem. (2025). Compound Summary for CID 19895252: (6-Amino-1H-purin-2-yl)methanol. Computed properties: XLogP3-AA = −1.1, TPSA = 101 Ų, HBD = 3, HBA = 5, RotB = 1, MW = 165.15. National Library of Medicine. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (2025). Adenine ligand page: XLogP = −0.34, TPSA = 80.48 Ų, HBD = 2, HBA = 4, RotB = 0, MW = 135.05. Retrieved from https://www.guidetopharmacology.org/. View Source
